N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazinone ring, a sulfonamide group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone intermediate, which is then reacted with an appropriate sulfonamide and propionamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazinone ring may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyridazinone derivatives, such as:
- N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
Uniqueness
What sets N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-2-14(20)18-12-5-7-13(8-6-12)24(22,23)17-10-11-19-15(21)4-3-9-16-19/h3-9,17H,2,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAVQSVAVYNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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